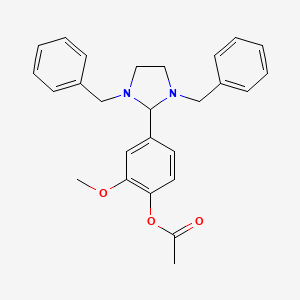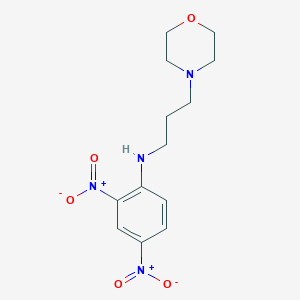
(1E)-2-(diethylamino)-2-imino-N-(4-methylanilino)ethanimidoyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(N,N-DIETHYLCARBAMIMIDOYL)-N-(4-METHYLPHENYL)METHANECARBOHYDRAZONOYL CYANIDE is a synthetic organic compound It is characterized by its complex structure, which includes a cyanide group, a hydrazonoyl group, and a diethylcarbamimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(N,N-DIETHYLCARBAMIMIDOYL)-N-(4-METHYLPHENYL)METHANECARBOHYDRAZONOYL CYANIDE typically involves multiple steps:
Formation of the hydrazonoyl group: This can be achieved through the reaction of an appropriate hydrazine derivative with a carbonyl compound.
Introduction of the diethylcarbamimidoyl group: This step involves the reaction of the intermediate with diethylamine and a suitable activating agent.
Addition of the cyanide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a catalyst or catalyst precursor in various chemical reactions.
Biology
Biochemical studies: The compound could be used to study enzyme interactions and other biochemical processes.
Medicine
Drug development:
Industry
Material science: The compound might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (Z)-1-(N,N-DIETHYLCARBAMIMIDOYL)-N-(4-METHYLPHENYL)METHANECARBOHYDRAZONOYL CYANIDE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- (Z)-1-(N,N-DIETHYLCARBAMIMIDOYL)-N-(4-METHYLPHENYL)METHANECARBOHYDRAZONOYL CHLORIDE
- (Z)-1-(N,N-DIETHYLCARBAMIMIDOYL)-N-(4-METHYLPHENYL)METHANECARBOHYDRAZONOYL BROMIDE
Uniqueness
The presence of the cyanide group in (Z)-1-(N,N-DIETHYLCARBAMIMIDOYL)-N-(4-METHYLPHENYL)METHANECARBOHYDRAZONOYL CYANIDE distinguishes it from its chloride and bromide counterparts, potentially leading to different reactivity and applications.
Properties
CAS No. |
300804-93-7 |
|---|---|
Molecular Formula |
C14H19N5 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(1Z)-2-(diethylamino)-2-imino-N-(4-methylanilino)ethanimidoyl cyanide |
InChI |
InChI=1S/C14H19N5/c1-4-19(5-2)14(16)13(10-15)18-17-12-8-6-11(3)7-9-12/h6-9,16-17H,4-5H2,1-3H3/b16-14?,18-13- |
InChI Key |
MWAVANUKKAQYMB-ZMERPEMGSA-N |
Isomeric SMILES |
CCN(CC)C(=N)/C(=N\NC1=CC=C(C=C1)C)/C#N |
Canonical SMILES |
CCN(CC)C(=N)C(=NNC1=CC=C(C=C1)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11531587.png)
![(2E)-3-imino-3-(morpholin-4-yl)-2-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}propanenitrile](/img/structure/B11531590.png)
![6-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11531591.png)
![4-(4-fluorophenyl)-2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B11531593.png)
![(3E)-3-{[(4-Bromophenoxy)acetyl]hydrazono}-N-(2-methoxydibenzo[B,D]furan-3-YL)butanamide](/img/structure/B11531604.png)

![N-{(E)-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}-2-methoxyaniline](/img/structure/B11531622.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[(E)-(2-methylphenyl)methylidene]benzohydrazide](/img/structure/B11531638.png)
![N-(2,6-dimethylphenyl)-1-[(2-nitrophenyl)sulfanyl]prolinamide](/img/structure/B11531639.png)
![1,3-dioxo-N-[3-(phenylcarbonyl)phenyl]-2-(3-{[3-(phenylcarbonyl)phenyl]carbamoyl}phenyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11531647.png)
![2-[(4-Butoxyphenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B11531657.png)


